[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine
Overview
Description
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine is a chemical compound that belongs to the class of tertiary amines. It is characterized by the presence of a tert-butyldimethylsilanyloxy group attached to an ethylamine backbone.
Preparation Methods
The synthesis of [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine typically involves the reaction of tert-butyldimethylsilyl chloride with 2-(hydroxyethyl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilanyloxy group is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: This compound is utilized in the modification of biomolecules, such as peptides and proteins, to enhance their stability and functionality.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a protective group in medicinal chemistry.
Industry: It finds applications in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine involves its interaction with molecular targets through its amine and silyloxy functional groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include nucleophilic substitution, coordination with metal ions, and hydrogen bonding.
Comparison with Similar Compounds
Similar compounds to [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine include:
[2-(Trimethylsilanyloxy)ethyl]ethylamine: This compound has a trimethylsilyloxy group instead of a tert-butyldimethylsilanyloxy group, resulting in different steric and electronic properties.
[2-(Triisopropylsilanyloxy)ethyl]ethylamine: The triisopropylsilyloxy group provides increased steric hindrance compared to the tert-butyldimethylsilanyloxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its balance of steric hindrance and electronic effects, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-7-11-8-9-12-13(5,6)10(2,3)4/h11H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCUFFAUDXRHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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